Stereochemistry-Dependent Potency: 90-Fold Activity Difference Between (R) and (S) Enantiomers of the Target Drug
The final drug oliceridine (TRV130), synthesized from the (R)-enantiomer of this intermediate, demonstrates a 90-fold potency advantage over its (S)-counterpart at the μ-opioid receptor. The German Wikipedia entry for oliceridine explicitly states that (S)-TRV130 exhibits a similar pharmacological spectrum but with a 90-fold lower potency, a difference attributed to a significantly slower association rate at the receptor [1]. This establishes the absolute requirement for stereochemical control when using 1401026-78-5 as a synthetic intermediate—the racemate's utility is contingent upon its intended downstream chiral resolution or enantioselective synthesis step.
| Evidence Dimension | Potency at μ-opioid receptor (relative activity) |
|---|---|
| Target Compound Data | (R)-TRV130 (oliceridine): pEC50 = 8.1 (EC50 ≈ 8 nM) [2] |
| Comparator Or Baseline | (S)-TRV130: approximately 90-fold lower potency than (R)-TRV130 [1] |
| Quantified Difference | ~90-fold potency difference between enantiomers |
| Conditions | In vitro μ-opioid receptor assays; human MOR expressed in HEK293 cells (for (R)-TRV130 EC50) |
Why This Matters
Procurement of the racemate (1401026-78-5) for oliceridine synthesis requires downstream chiral resolution; the 90-fold potency gap justifies the additional cost and complexity of enantiomeric enrichment.
- [1] Oliceridin – Wikipedia (German). Section describing (S)-TRV130 as exhibiting a 90-fold lower potency compared to the (R)-form (Oliceridine). View Source
- [2] GtoPdb / ChEMBL. Oliceridine (TRV130) agonist activity at human μ opioid receptor: pEC50 = 8.1 (EC50 = 8 nM). Source: J Med Chem (2013) 56: 8019-8031. View Source
